Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium

CAS No.: 94277-64-2

Cat. No.: VC17010918

Molecular Formula: C32H72O12Zr

Molecular Weight: 740.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94277-64-2 |

|---|---|

| Molecular Formula | C32H72O12Zr |

| Molecular Weight | 740.1 g/mol |

| IUPAC Name | 2-(2-butoxyethoxy)ethanol;zirconium |

| Standard InChI | InChI=1S/4C8H18O3.Zr/c4*1-2-3-5-10-7-8-11-6-4-9;/h4*9H,2-8H2,1H3; |

| Standard InChI Key | HRIPBQRHSDTKDI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.[Zr] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

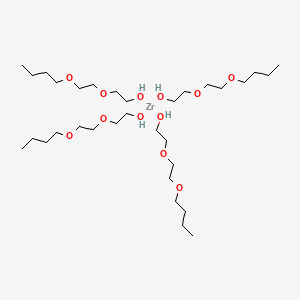

The compound consists of a central zirconium atom bonded to four 2-(2-butoxyethoxy)ethanolato ligands. Each ligand donates two oxygen atoms to the zirconium center, forming a stable octahedral coordination geometry . The ligand structure comprises a butyl ether chain terminated by a hydroxyl group, which deprotonates upon coordination to zirconium.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₇₂O₁₂Zr |

| Molecular Weight | 740.1 g/mol |

| CAS Registry Number | 94277-64-2 |

| IUPAC Name | 2-(2-butoxyethoxy)ethanol;zirconium |

| Canonical SMILES | CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.[Zr] |

Physical Characteristics

The compound is typically isolated as a viscous liquid or low-melting solid. Its solubility profile aligns with zirconium alkoxide complexes, exhibiting miscibility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) but limited solubility in water . Thermal gravimetric analysis reveals decomposition above 200°C, consistent with zirconium-organic complexes .

Synthesis and Industrial Preparation

Ligand Synthesis

The ligand 2-(2-butoxyethoxy)ethanol (CAS 112-34-5) is synthesized via Williamson ether synthesis:

-

Step 1: Reaction of sodium butoxide with ethylene oxide to form 2-butoxyethanol.

-

Step 2: Further ethoxylation with ethylene oxide yields 2-(2-butoxyethoxy)ethanol .

Coordination to Zirconium

Zirconium tetrachloride (ZrCl₄) reacts with 2-(2-butoxyethoxy)ethanol in a 1:4 molar ratio under inert atmosphere:

The reaction proceeds in anhydrous toluene at 80–100°C, with HCl gas removed via distillation .

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Toluene |

| Reaction Time | 6–8 hours |

| Yield | 72–85% |

Chemical Reactivity and Stability

Hydrolysis Sensitivity

Like many zirconium alkoxides, the compound undergoes rapid hydrolysis in aqueous environments:

This property necessitates storage under anhydrous conditions .

Ligand Exchange Reactions

The labile ether-oxygen bonds enable ligand substitution with stronger donors (e.g., acetylacetonate):

Such reactivity underpins its utility in sol-gel processes .

Industrial and Research Applications

Catalysis

The compound serves as a precursor for zirconium oxide catalysts used in:

-

Transesterification: Biodiesel production via triglyceride methanolysis.

Materials Science

Thin films deposited via chemical vapor deposition (CVD) exhibit:

Comparative Analysis with Related Complexes

Table 3: Zirconium Complex Comparison

| Compound | Application | Thermal Stability |

|---|---|---|

| Zr(OBu)₂(acac)₂ | CVD Precursors | 180°C |

| Zr(OBu)₄ | Ceramic Glazes | 220°C |

| Zr(C₈H₁₇O₃)₄ (This Compound) | Sol-Gel Processing | 200°C |

Future Research Directions

-

Biomedical Engineering: Exploration as MRI contrast agents leveraging zirconium’s quadrupolar nucleus.

-

Green Chemistry: Development of water-tolerant derivatives for aqueous-phase catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume